molecular formula C16H21FN4O5S2 B2663371 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine CAS No. 1448064-61-6

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Cat. No.: B2663371
CAS No.: 1448064-61-6
M. Wt: 432.49
InChI Key: RMKCKRTZHAYRDU-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two distinct sulfonyl groups. The first sulfonyl group is attached to a 4-ethoxy-3-fluorophenyl moiety, while the second is linked to a 4-methyl-1,2,4-triazole ring. The ethoxy and fluorine substituents on the phenyl ring may enhance metabolic stability and modulate lipophilicity, while the triazole ring could contribute to π-π stacking or metal coordination in biological systems.

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O5S2/c1-3-26-15-5-4-13(10-14(15)17)28(24,25)21-8-6-12(7-9-21)27(22,23)16-19-18-11-20(16)2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCKRTZHAYRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine , identified by its CAS number 2034512-67-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22FN3O3SC_{17}H_{22}FN_{3}O_{3}S with a molecular weight of 367.4 g/mol. The structure features a piperidine ring substituted with sulfonyl groups attached to both a fluorinated phenyl and a triazole moiety.

PropertyValue
Molecular FormulaC₁₇H₂₂FN₃O₃S
Molecular Weight367.4 g/mol
CAS Number2034512-67-7

Synthesis

The synthesis of this compound typically involves multiple synthetic routes that include:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Sulfonamide Groups : Via reactions with sulfonyl chlorides under basic conditions.
  • Coupling Reactions : Final assembly of the piperidine derivative with the sulfonamide intermediates using coupling agents.

Antiproliferative Effects

Research has demonstrated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in studies involving triazole derivatives, compounds showed potent activity against breast, colon, and lung cancer cell lines. The highest activity was noted for specific triazole derivatives, indicating that structural modifications can enhance biological efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing inhibition of target enzymes.
  • Receptor Modulation : The piperidine structure enhances binding affinity to specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • Study on Triazole Derivatives :
    • A study evaluated various triazole derivatives for their antiproliferative effects, revealing that modifications at specific positions significantly influenced activity against cancer cell lines .
  • Antimicrobial Activity :
    • Similar compounds have been tested for antimicrobial properties, showing effectiveness against strains such as E. coli and S. aureus. The presence of functional groups like methoxy or nitro on the phenyl ring was crucial for enhancing activity .
  • In Vitro Studies :
    • In vitro assays have indicated that compounds with similar structures demonstrated notable inhibitory effects on cancer cell growth, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

Chemical Properties and Structure

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine has a complex molecular structure characterized by a piperidine core substituted with sulfonyl and triazole groups. Its molecular formula is C20H21FN4O3S2C_{20}H_{21}F_{N_4}O_{3}S_{2} with a molecular weight of approximately 416.5 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide and piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus can effectively inhibit bacterial growth against strains such as Salmonella typhi and Staphylococcus aureus . The sulfonamide moiety is particularly noted for its antibacterial action, making this compound a candidate for further exploration in antimicrobial therapies.

Antifungal Activity

The incorporation of triazole groups is known to enhance antifungal activity. Compounds similar to this compound have been studied for their effectiveness against various fungal pathogens. Triazoles are widely used in treating fungal infections due to their mechanism of inhibiting ergosterol synthesis .

Central Nervous System Disorders

The potential application of this compound in treating central nervous system disorders has been highlighted in several studies. Compounds with similar structures have been investigated for their neuroprotective effects and ability to mitigate cognitive decline associated with conditions such as Alzheimer's disease . The piperidine derivatives are known to influence neurotransmitter systems, which could be beneficial in managing neurodegenerative diseases.

Metabolic Disorders

There is growing interest in the use of sulfonamide compounds to treat metabolic disorders, including type 2 diabetes and obesity. The inhibition of specific enzymes related to glucose metabolism has been demonstrated with similar compounds . This suggests that this compound may possess therapeutic potential in managing metabolic syndromes.

Case Studies and Research Findings

StudyFindings
Sanchez-Sancho et al., 1998Investigated the synthesis of piperidine derivatives for their anesthetic properties and glucose regulation .
Aziz-ur-Rehman et al., 2011Explored the pharmacological behavior of sulfonamide compounds, highlighting their antibacterial and enzyme-inhibitory activities .
Braz. J. Pharm. Sci., 2020Evaluated synthesized compounds for antibacterial activity; certain derivatives showed strong inhibitory effects against multiple bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine-linked triazole derivatives with sulfonyl or sulfanyl functionalities. Key structural analogues and their distinguishing features are summarized below:

Compound Core Structure Substituents Key Structural Differences
Target Compound Piperidine Dual sulfonyl: 4-ethoxy-3-fluorophenyl, 4-methyl-1,2,4-triazole High polarity due to dual sulfonyl groups; ethoxy and fluorine enhance metabolic stability.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether Phenylsulfonyl, difluorophenyl, phenylethanone Sulfanyl (S-) linkage instead of sulfonyl; ethanone moiety introduces ketone functionality.
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperidine-triazole Fluorophenoxy acetyl, phenyl Acetyl group replaces sulfonyl; fluorophenoxy may alter binding affinity.
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperazine-triazole-dioxolane Dichlorophenyl, dioxolane, isopropyl Complex dioxolane-piperazine backbone; chlorine substituents increase lipophilicity.

Physicochemical and Pharmacological Implications

  • Electron-Withdrawing Effects : The 3-fluoro substituent on the phenyl ring enhances electron withdrawal, which may stabilize negative charges in enzyme active sites. This contrasts with dichlorophenyl analogues (e.g., ), where chlorine’s larger size and lipophilicity dominate .
  • Triazole Role : The 4-methyl-1,2,4-triazole in the target compound differs from 1,2,3-triazoles in , which exhibit sulfanyl linkages. The 1,2,4-triazole’s nitrogen arrangement may favor coordination with metal ions (e.g., Zn²⁺ in metalloenzymes) .

Structure-Activity Relationship (SAR) Insights

Tools like SimilarityLab () enable rapid SAR exploration by comparing commercial analogues. For instance:

  • Replacing the ethoxy group with methoxy (as in some compounds) could reduce steric hindrance but increase metabolic susceptibility.
  • Fluorine at the 3-position (target compound) vs. 2,4-difluorophenyl () may fine-tune target selectivity via steric and electronic effects .

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